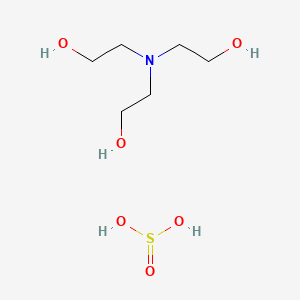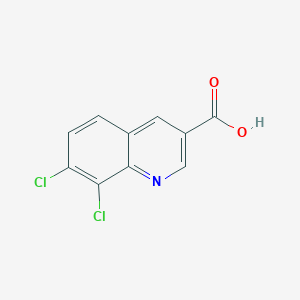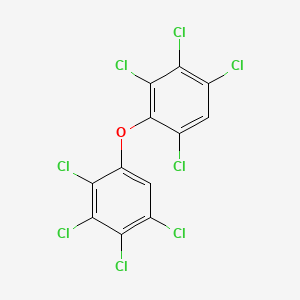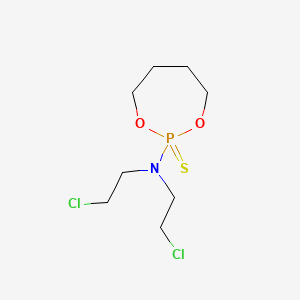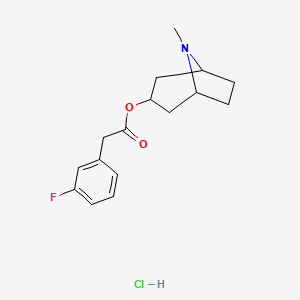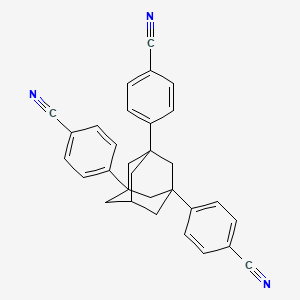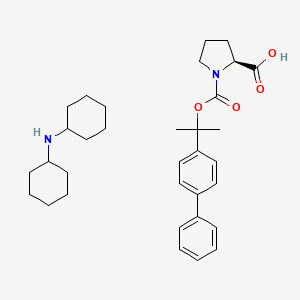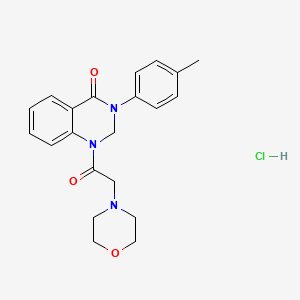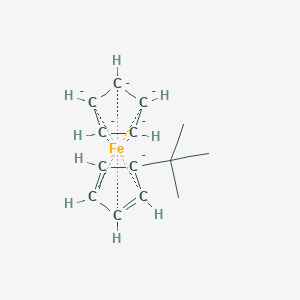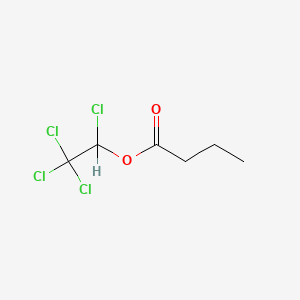
Tetrachloroethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloroethyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrachloroethyl group attached to a butyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrachloroethyl butyrate can be synthesized through the esterification reaction between tetrachloroethanol and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Tetrachloroethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to form tetrachloroethanol and butyric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the tetrachloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Tetrachloroethanol and butyric acid.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Tetrachloroethyl butyrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and related compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tetrachloroethyl butyrate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For example, it may inhibit histone deacetylases (HDACs) or activate G protein-coupled receptors (GPRs), leading to downstream effects on cellular processes such as gene expression, metabolism, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl butyrate: An ester with a similar structure but without the tetrachloroethyl group. It is commonly used as a flavoring agent and solvent.
Methyl butyrate: Another ester with a similar structure, used in perfumes and as a flavoring agent.
Butyl butyrate: An ester used in the food and cosmetic industries for its fruity aroma
Uniqueness
Tetrachloroethyl butyrate is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical properties and reactivity compared to other butyrate esters. This makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
36597-90-7 |
|---|---|
Molecular Formula |
C6H8Cl4O2 |
Molecular Weight |
253.9 g/mol |
IUPAC Name |
1,2,2,2-tetrachloroethyl butanoate |
InChI |
InChI=1S/C6H8Cl4O2/c1-2-3-4(11)12-5(7)6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
VRVMSNCOWHFEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)

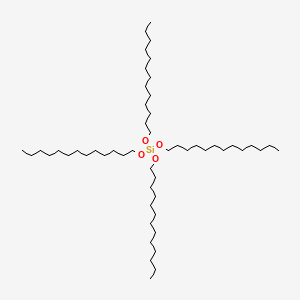
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
